rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is an intriguing molecule with a unique structure that places it within the quinoline derivatives category. Quinoline derivatives are well-known for their vast range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route A: : The starting material, a suitable cyclopentene derivative, undergoes nitration to introduce the nitro group at the 7th position. This is typically achieved using a nitrating agent like nitric acid or a nitrate ester.
Route B: : A separate synthetic pathway involves the cyclization of a preformed nitroarene with a carboxyl-containing reagent. This method usually requires the presence of a catalyst to facilitate the ring closure under controlled temperature and pressure conditions.
Route C: : Another approach is the direct alkylation of a quinoline scaffold to introduce the methyl and carboxyl groups at the desired positions.
Industrial Production Methods: : In industrial settings, these synthetic routes are scaled up with optimizations to ensure high yield and purity. Catalysts such as palladium on carbon or other metal catalysts are often employed. The reaction conditions are meticulously controlled, and intermediate purification steps like crystallization or chromatography are used to ensure the final product's integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, commonly facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : The nitro group in the molecule is reducible, and agents such as tin chloride or catalytic hydrogenation can reduce it to an amine.
Substitution: : The compound can participate in substitution reactions, especially at positions adjacent to the nitrogen in the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Tin chloride, hydrogen with palladium catalyst.
Substitution agents: Halogenating agents for halogen substitution reactions.
Major Products
Reduction of the nitro group to an amine yields aminated derivatives, which can further be functionalized.
Oxidation typically modifies the methyl group or the ring structure, leading to different quinoline derivatives.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis.
Acts as a precursor for more complex molecular architectures.
Biology
Investigated for its potential antimicrobial and anticancer properties.
Explored in enzyme inhibition studies due to its nitro and carboxyl functionalities.
Medicine
Potential use as a lead compound for developing new drugs.
Studied for its effects on various biological pathways and its potential therapeutic benefits.
Industry
Utilized in the development of advanced materials.
Possible applications in the creation of specialty dyes and pigments.
Mechanism of Action
The compound's mechanism of action is primarily dependent on its interaction with biological molecules. The nitro group can undergo bioreduction within cells, leading to the generation of reactive intermediates that can interact with nucleic acids or proteins, thus exerting cytotoxic effects. The carboxylic acid functionality facilitates binding to specific enzymes or receptors, influencing molecular pathways involved in disease states.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Quinoline derivatives: : Compared to simpler quinoline derivatives, this compound’s additional nitro and carboxyl groups endow it with unique reactive sites, enhancing its biological activity.
Nitroaromatic compounds: : It has similar properties to other nitroaromatics but with a distinctive fused ring system that impacts its overall reactivity and binding characteristics.
List of Similar Compounds
2-Methylquinoline: : Lacks the nitro and carboxyl groups, leading to different reactivity.
6-Nitroquinoline: : Has the nitro group but lacks the carboxyl group, making its biological activities less diverse.
4-Carboxyquinoline: : Contains the carboxyl group but no nitro group, altering its mechanism of action.
Properties
CAS No. |
2679950-36-6 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.3 |
Purity |
95 |
Origin of Product |
United States |
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